2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride
Overview
Description
2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a piperidine ring, and an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-methoxyacetic acid with thionyl chloride to form 2-methoxyacetyl chloride. This intermediate is then reacted with 2-(2-piperidin-2-yl-ethyl)amine to yield the desired acetamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-methoxyacetic acid or 2-methoxyacetaldehyde.
Reduction: Formation of 2-methoxy-N-(2-piperidin-2-yl-ethyl)amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the nervous system, potentially modulating neurotransmitter release and uptake. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide: The non-hydrochloride form of the compound.
N-(2-piperidin-2-yl-ethyl)-acetamide: Lacks the methoxy group, which may affect its solubility and bioavailability.
2-Methoxy-N-(2-piperidin-2-yl-ethyl)-propionamide: Similar structure but with a propionamide moiety instead of an acetamide.
Uniqueness
2-Methoxy-N-(2-piperidin-2-yl-ethyl)-acetamide hydrochloride is unique due to its combination of a methoxy group, piperidine ring, and acetamide moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-N-(2-piperidin-2-ylethyl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-14-8-10(13)12-7-5-9-4-2-3-6-11-9;/h9,11H,2-8H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEQHIMPSFHRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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